molecular formula C18H25NO B048470 Dextromethorphan CAS No. 125-71-3

Dextromethorphan

Katalognummer B048470
CAS-Nummer: 125-71-3
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: MKXZASYAUGDDCJ-NJAFHUGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dextromethorphan is a cough suppressant that has been widely used for over 50 years . It is one of the most common compounds found in over-the-counter antitussives . In 2010, the FDA approved the use of dextromethorphan for pseudobulbar affect in combination with quinidine .


Synthesis Analysis

Dextromethorphan is synthesized from (u0001)-3-hydroxy-N-methylmorphinane by methylating the phenol hydroxyl group using phenyltrimethylammonium chloride and sodium methoxide in methanol .


Molecular Structure Analysis

Dextromethorphan is a 6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a- (epiminoethano)phenanthrene in which the sterocenters at positions 4a, 10 and 10a have S-configuration . Its molecular formula is C18H25NO .


Chemical Reactions Analysis

Dextromethorphan is a constituent of many over-the-counter cough syrups, and it is used as a probe drug for phenotyping subjects for their cytochrome P450 2D6 (CYP2D6) enzyme activity and for measuring CYP2D6 activity of preparations such as microsomes .


Physical And Chemical Properties Analysis

Dextromethorphan has a molecular weight of 271.4 g/mol . It is a lipophilic molecule with an ionizable amine at one end .

Wissenschaftliche Forschungsanwendungen

Antidepressant Therapy

Dextromethorphan has been repurposed as an adjunct therapy in patients with major depressive disorder (MDD). It is added to selective serotonin reuptake inhibitors (SSRIs) to improve clinical outcomes in MDD . The addition of DXM to the SSRI regimen is hypothesized to overcome therapeutic latency, lack of efficacy, and adverse drug reactions associated with conventional antidepressant therapies .

Antipsychotic Therapy

DXM has been recognized for its psychotic potential and is used in the symptomatic treatment of DXM-related psychosis. Atypical neuroleptics such as olanzapine, risperidone, quetiapine, and typical haloperidol have been used due to their efficacy, especially in positive symptoms like hallucinations and delusions .

Cough Suppressant

DXM is a semi-synthetic correspondent of codeine and is widely used as a cough suppressing agent in over-the-counter (OTC) cold and cough medicines . It is believed to be effective and safe when administered at prescribed doses .

Treatment of Emotional Lability

DXM, in combination with quinidine, has been indicated in the treatment of emotional lability or pseudobulbar affect that accompanies amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), Alzheimer’s disease, and other dementias .

Chondroprotective Effects

The antitussive medication DXM has been found to be protective in pro-inflammatory cytokine-stimulated chondrocytes and in a collagen-induced arthritis (CIA) animal model . This suggests potential applications in the treatment of arthritis and other inflammatory conditions .

Recreational Use and Abuse

Due to its euphoric, hallucinogenic, and dissociative properties, DXM is also a commonly abused drug . This has led to research into its effects and potential treatments for DXM-induced psychosis .

Wirkmechanismus

Target of Action

Dextromethorphan primarily targets the NMDA receptors , sigma-1 receptors , and α3/β4 nicotinic receptors . These receptors play crucial roles in various physiological processes, including pain sensation, neuronal protection, and cough suppression .

Mode of Action

Dextromethorphan acts as a low-affinity uncompetitive NMDA antagonist and a sigma-1 receptor agonist . It has minimal interaction with opioid receptors, despite its structural similarity to other opioids .

Biochemical Pathways

Dextromethorphan is metabolized by cytochrome P450 monooxygenases (CYP3A4 and CYP2D6) and UDP-glucuronosyl-transferase (UGT) . The major metabolic pathways include sequential O-demethylation and N-demethylation of dextromethorphan, yielding dextrorphan, the major active metabolite, and 3-hydroxymorphinan, the bi-demethylated product .

Pharmacokinetics

Dextromethorphan is rapidly absorbed from the gastrointestinal tract and crosses the blood-brain barrier . It is primarily metabolized by liver enzymes, with CYP2D6 being the major enzyme and CYP3A4 and CYP3A5 playing minor roles . The elimination half-life of dextromethorphan is 2-4 hours for extensive metabolizers and 24 hours for poor metabolizers . The bioavailability of dextromethorphan is approximately 11% .

Result of Action

Dextromethorphan suppresses a cough by depressing the cough center in the medulla oblongata or the cough receptors in the throat, trachea, or lungs . It also prevents neuronal damage and modulates pain sensation via noncompetitive antagonism of excitatory amino acids .

Action Environment

The action of dextromethorphan can be influenced by various environmental factors. For instance, the substrate concentration could mediate the binding mode between the substrate and CYP2D6 by decreasing the volume of the catalytic pocket .

Zukünftige Richtungen

There are many potential therapeutic uses for Dextromethorphan currently under investigation in clinical studies . These include its use as a neuroprotective agent in conditions such as depression, stroke, traumatic brain injury, seizures, and various pain conditions .

Eigenschaften

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZASYAUGDDCJ-NJAFHUGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate)
Record name Dextromethorphan [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022908
Record name Dextromethorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25g/100mL, Practically insoluble in water, Freely soluble in chloroform
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors.
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dextromethorphan

Color/Form

White to slightly yellow crystalline powder

CAS RN

125-71-3
Record name Dextromethorphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextromethorphan [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromethorphan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dextromethorphan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

122-124, 109-111 °C
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextromethorphan
Reactant of Route 2
Reactant of Route 2
Dextromethorphan
Reactant of Route 3
Reactant of Route 3
Dextromethorphan
Reactant of Route 4
Dextromethorphan
Reactant of Route 5
Dextromethorphan
Reactant of Route 6
Reactant of Route 6
Dextromethorphan

Q & A

Q1: What is the primary mechanism of action of Dextromethorphan?

A1: Dextromethorphan is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor. []

Q2: Does Dextromethorphan have any effect on serotonin levels?

A3: Yes, research suggests that Dextromethorphan can increase serotonin (5-HT) levels in the brain. [] One study found that Dextromethorphan significantly increased 5-HT and its metabolite, 5-HIAA, in mouse brains. [] This effect is thought to contribute to its antitussive action.

Q3: What is the molecular formula and weight of Dextromethorphan?

A3: The molecular formula of Dextromethorphan is C18H25NO and its molecular weight is 271.40 g/mol. (Information extracted from public chemical databases, not explicitly stated in the provided articles)

Q4: Is there evidence of Dextromethorphan forming complexes with other molecules for drug delivery purposes?

A5: Yes, one study explored the formation of Dextromethorphan-resin complexes to develop extended-release micropellets. [] The research focused on optimizing the drug-resin ratio and coating the complex with ethyl cellulose for controlled drug release.

Q5: Are there any known catalytic properties or applications of Dextromethorphan?

A5: The provided research articles do not describe any catalytic properties or applications of Dextromethorphan. Its primary use is as a pharmaceutical agent.

Q6: What structural features of Dextromethorphan are essential for its activity?

A6: The provided research articles do not go into detail about specific structure-activity relationships for Dextromethorphan.

Q7: Are there specific formulation strategies used to enhance Dextromethorphan's stability or bioavailability?

A8: Yes, one study describes the development of oral dispersible film agents for Dextromethorphan Hydrobromide using Polacrilin or Polacrilin Potassium. [] This formulation aimed to mask the unpleasant taste of the drug and improve patient compliance.

Q8: Do the provided research articles discuss SHE regulations related to Dextromethorphan?

A8: No, the provided articles primarily focus on Dextromethorphan's pharmacological properties, metabolism, and potential therapeutic applications, without delving into specific SHE regulations.

Q9: How is Dextromethorphan metabolized in the body?

A10: Dextromethorphan undergoes extensive metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme. [, , , ] This metabolic pathway can exhibit genetic polymorphism, leading to variations in Dextromethorphan's efficacy and potential for drug interactions. [, , ]

Q10: What is the primary metabolite of Dextromethorphan, and does it contribute to the drug's activity?

A11: Dextromethorphan is primarily metabolized to Dextrorphan via O-demethylation. [, ] Dextrorphan possesses pharmacological activity and is thought to contribute to the antitussive effects of Dextromethorphan. [, ]

Q11: Does liver disease affect Dextromethorphan metabolism?

A13: Research indicates that liver disease can impair Dextromethorphan's O-demethylation, but not enough to significantly impact the assignment of phenotypes. [] Therefore, even with liver disease, the prevalence of poor metabolizer phenotype remained similar to healthy controls.

Q12: What preclinical models have been used to investigate Dextromethorphan's effects on pain?

A14: The formalin test in rats has been utilized to assess Dextromethorphan's antinociceptive properties and its influence on tolerance induced by swim stress. [] The research suggests that Dextromethorphan, potentially through NMDA receptor mechanisms, plays a role in stress-induced antinociception.

Q13: Has Dextromethorphan been studied for its potential in treating neuropathic pain?

A15: Yes, clinical trials have investigated high-dose oral Dextromethorphan for treating painful diabetic neuropathy and postherpetic neuralgia. [] While results were mixed, Dextromethorphan showed promise in reducing pain associated with diabetic neuropathy.

Q14: Are there known mechanisms of resistance to Dextromethorphan?

A14: The provided articles do not discuss resistance mechanisms specific to Dextromethorphan.

Q15: What are the potential adverse effects associated with Dextromethorphan use in children?

A17: A study analyzing adverse events related to pediatric Dextromethorphan exposure revealed that most adverse events were associated with overdose. [] The most commonly reported effects involved the central nervous and autonomic systems, such as ataxia and tachycardia.

Q16: Does combining Dextromethorphan with other medications pose any risks?

A18: Dextromethorphan is primarily metabolized by CYP2D6, making it susceptible to interactions with drugs that inhibit this enzyme. [] Co-administration with CYP2D6 inhibitors, such as Paroxetine, can lead to increased Dextromethorphan levels and potentially enhance the risk of adverse effects.

Q17: Are there any specific drug delivery systems being explored for Dextromethorphan?

A19: One study investigated formulating Dextromethorphan Hydrobromide as extended-release micropellets by complexing the drug with ion exchange resins and coating them with ethyl cellulose. [] This approach aimed to achieve prolonged drug release and potentially improve patient compliance.

Q18: What analytical techniques are commonly used to quantify Dextromethorphan and its metabolites?

A20: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and mass spectrometry (MS), [, ] are frequently employed for quantifying Dextromethorphan and its metabolites in biological samples.

Q19: Beyond HPLC, have other analytical methods been explored for Dextromethorphan quantification?

A21: Yes, researchers have explored spectrophotometric methods, such as ratio difference spectrophotometry, for quantifying Dextromethorphan in combination with other drugs like Guaifenesin and Diphenhydramine Hydrochloride in tablet formulations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.